3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, has been found to have promising inhibitory activity against the tyrosine kinase EGFR proteins . The Epidermal Growth Factor Receptor (EGFR) plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound interacts with its target, the EGFR proteins, by inhibiting their activity. This inhibition can prevent the proliferation and spread of cancer cells, which rely on the EGFR pathway for growth and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting EGFR proteins, it disrupts the downstream effects of this pathway, which include cell proliferation and survival. This disruption can lead to the death of cancer cells that depend on the EGFR pathway .
Result of Action
The compound’s action results in the inhibition of EGFR proteins, leading to the disruption of cell proliferation and survival pathways in cancer cells. This can result in the death of these cells, demonstrating the compound’s potential as an anticancer agent .
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-5-2-1-3-6-14)22-11-8-15(9-12-22)23-13-21-17-16(19(23)25)7-4-10-20-17/h1-2,4,7,10,13-15H,3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSTTYOEXWJKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.